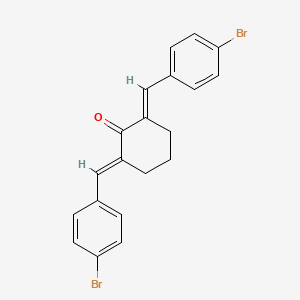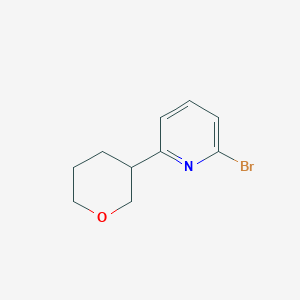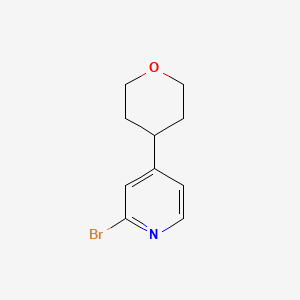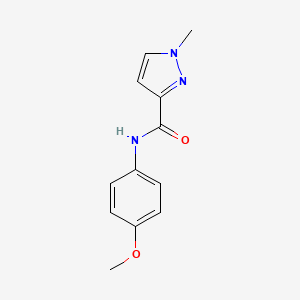
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-(4-bromo-benzylidene)-cyclohexanone: is an organic compound characterized by the presence of two 4-bromo-benzylidene groups attached to a cyclohexanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-bromo-benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds between the cyclohexanone and the benzaldehyde groups. The reaction is often conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in the formation of cyclohexane derivatives.
Substitution: The bromine atoms in the benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
Chemistry: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and resins. Its ability to undergo various chemical modifications allows for the creation of materials with tailored properties.
作用机制
The mechanism of action of 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the conjugated double bonds in the benzylidene groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
- 2,6-Bis-(4-chloro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-fluoro-benzylidene)-cyclohexanone
- 2,6-Bis-(4-methyl-benzylidene)-cyclohexanone
Comparison: 2,6-Bis-(4-bromo-benzylidene)-cyclohexanone is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromo derivative may exhibit different physicochemical properties, such as higher molecular weight and different electronic effects, which can impact its overall behavior in chemical reactions and biological systems.
属性
分子式 |
C20H16Br2O |
|---|---|
分子量 |
432.1 g/mol |
IUPAC 名称 |
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2/b16-12+,17-13+ |
InChI 键 |
HXRSOYCNABLYMF-UNZYHPAISA-N |
手性 SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1 |
规范 SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)

![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11712855.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B11712876.png)
![4-bromo-2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11712883.png)



